(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione
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Overview
Description
(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is a chiral compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione can be achieved through several methods. One common approach involves the use of D-glutamine as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to increase yield and reduce production costs. The choice of solvents and catalysts is crucial to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for substitution reactions and metal catalysts for oxidation and reduction reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different functional groups.
Scientific Research Applications
(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a biological response. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione include other piperazine derivatives such as:
- (3R,6S)-3-amino-6-methylpiperidine
- (3R,6S)-6α-hydroxycyclonerolidol
- Various azepine derivatives
Uniqueness
What sets this compound apart is its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3R,6S)-3-hydroxy-3,6-dimethylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-3-4(9)8-6(2,11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9)/t3-,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXRPOZBZWVXCG-BBIVZNJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@](C(=O)N1)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560166 |
Source
|
Record name | (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126266-50-0 |
Source
|
Record name | (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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